The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone, identified by its CAS number 2034286-53-6, is a complex organic molecule notable for its potential biological activities. It features multiple heterocyclic structures, including a triazole and a pyridazine, which are often associated with significant pharmacological properties. This compound is primarily classified under the category of triazole derivatives, which are known for their diverse applications in medicinal chemistry.
The synthesis of this compound typically involves several key steps:
The precise reaction conditions, including temperature, solvents, and catalysts, are critical for optimizing yield and purity. For instance, reactions may require controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
The molecular formula of this compound is , with a molecular weight of approximately 380.412 g/mol. The structure features:
The compound's structural data can be represented in various formats such as SMILES and InChI for computational modeling and analysis:
CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NNC(=N3)C=C4C=CN=N4
InChI=1S/C18H20N8O/c1-13(2)10-5-7(3)8-11(10)18(25)23-14-12-21-20(22)15(24)16(14)19-17(21)6-9-4-17/h5-8H,1-4H3
This compound can participate in various chemical reactions due to its functional groups. Notably:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways, such as temperature control and solvent choice.
The mechanism of action for compounds containing triazole and pyridazine moieties often involves interactions with biological targets such as enzymes or receptors. For instance:
Research indicates that such compounds can exhibit significant anticancer activity by inducing apoptosis in cancer cell lines through these mechanisms.
While specific density and boiling point data for this compound are not available, typical properties include:
Key chemical properties include:
This compound is primarily investigated for its potential applications in medicinal chemistry, particularly as:
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2